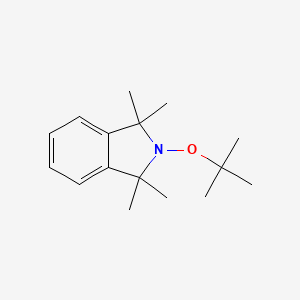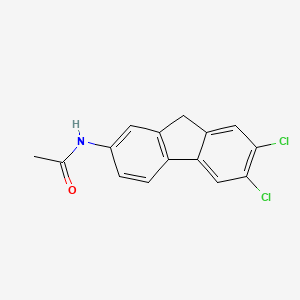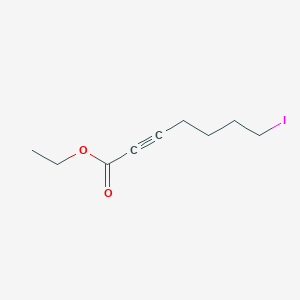
2-Fluoro-6-methoxy-3,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries due to their distinct odor profiles. The addition of fluorine and methoxy groups to the pyrazine ring can significantly alter its chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the fluorination of 6-methoxy-3,5-dimethylpyrazine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3,5-dimethylpyrazine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxy-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxy-3,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical properties.
Industry: Employed in the flavor and fragrance industry for its distinct aromatic profile.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-3,5-dimethylpyrazine: Lacks the methoxy group, which can affect its aromatic profile and reactivity.
3,5-Dimethyl-2-methoxypyrazine: Similar structure but without the fluorine atom, used in flavor and fragrance industries.
Uniqueness
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is unique due to the presence of both fluorine and methoxy groups on the pyrazine ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can influence its solubility and aromatic profile.
Propiedades
| 91678-68-1 | |
Fórmula molecular |
C7H9FN2O |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxy-3,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9FN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3 |
Clave InChI |
ARJUUSNBBFBGBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)






